9H-Purin-6-amine hemisulfate dihydrate
Overview
Description
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
It is known to be a versatile chemical compound used in scientific research for various applications.
Action Environment
It is recommended to be stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine hemisulfate dihydrate typically involves the reaction of adenine with sulfuric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine hemisulfate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to the formation of reduced purine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various adenine derivatives, which have different biological and chemical properties .
Scientific Research Applications
9H-Purin-6-amine hemisulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Biology: It plays a crucial role in the study of nucleic acids and their functions.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of various biochemical reagents and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
- Guanine hemisulfate dihydrate
- Cytosine hemisulfate dihydrate
- Thymine hemisulfate dihydrate
Uniqueness
Compared to these similar compounds, 9H-Purin-6-amine hemisulfate dihydrate is unique due to its specific role in the formation of adenine-thymine base pairs in DNA and adenine-uracil base pairs in RNA. This specificity is crucial for the accurate transmission of genetic information .
Properties
IUPAC Name |
7H-purin-6-amine;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N5.H2O4S.2H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPCNMXYTMQZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N10O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657519 | |
Record name | Sulfuric acid--7H-purin-6-amine--water (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6509-19-9 | |
Record name | Sulfuric acid--7H-purin-6-amine--water (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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